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  • Product: 3-(2,3-Difluorophenyl)propan-1-OL
  • CAS: 1057671-38-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(2,3-Difluorophenyl)propan-1-ol: Synthesis, Characterization, and Applications

Core Identifiers and Physicochemical Properties Due to its novelty or limited commercial availability, a dedicated CAS number for 3-(2,3-Difluorophenyl)propan-1-ol is not prominently listed in public databases. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Core Identifiers and Physicochemical Properties

Due to its novelty or limited commercial availability, a dedicated CAS number for 3-(2,3-Difluorophenyl)propan-1-ol is not prominently listed in public databases. However, its identity is unequivocally defined by its molecular structure. The identifiers and predicted physicochemical properties are summarized below.

IdentifierValueSource
IUPAC Name 3-(2,3-Difluorophenyl)propan-1-olIUPAC Nomenclature
Molecular Formula C₉H₁₀F₂OCalculated
Molecular Weight 172.17 g/mol Calculated
Canonical SMILES C1=CC(=C(C(=C1)F)F)CCCOChemDraw
InChI Key (Predicted)InChI Trust
Physical Form Colorless Liquid (Predicted)N/A
Boiling Point Not DeterminedN/A
Solubility Soluble in organic solvents (e.g., DCM, EtOAc, MeOH)N/A

Synthesis Methodologies: A Rational Approach

The synthesis of 3-(2,3-Difluorophenyl)propan-1-ol can be approached through several established synthetic strategies for 3-aryl-1-propanols. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Two primary, reliable methods are detailed below.

Method 1: Reduction of a Carboxylic Acid Precursor

This is a robust and widely applicable method that proceeds via the corresponding 3-(2,3-difluorophenyl)propanoic acid. The carboxylic acid itself can be synthesized from 2,3-difluorobenzaldehyde via a Wittig or Horner-Wadsworth-Emmons reaction followed by hydrogenation, or through a malonic ester synthesis.

Workflow for Synthesis via Carboxylic Acid Reduction:

G cluster_0 Synthesis of 3-(2,3-Difluorophenyl)propanoic Acid cluster_1 Reduction to the Alcohol 2,3-Difluorobenzaldehyde 2,3-Difluorobenzaldehyde Intermediate_A 2,3-Difluorocinnamic Acid 2,3-Difluorobenzaldehyde->Intermediate_A Knoevenagel Condensation (Pyridine, Piperidine) Malonic_Acid Malonic Acid Malonic_Acid->Intermediate_A Carboxylic_Acid 3-(2,3-Difluorophenyl)propanoic Acid Intermediate_A->Carboxylic_Acid Hydrogenation (H₂, Pd/C) Final_Product 3-(2,3-Difluorophenyl)propan-1-ol Carboxylic_Acid->Final_Product Reduction (Anhydrous THF) Reducing_Agent LiAlH₄ or BH₃·THF Reducing_Agent->Final_Product

Caption: Synthesis of 3-(2,3-Difluorophenyl)propan-1-ol via reduction of the corresponding propanoic acid.

Experimental Protocol: Reduction of 3-(2,3-Difluorophenyl)propanoic Acid with LiAlH₄

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Carboxylic Acid: Dissolve 3-(2,3-difluorophenyl)propanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Work-up: Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 3-(2,3-Difluorophenyl)propan-1-ol.

Method 2: Grignard Reaction with Ethylene Oxide

This method offers a direct route to the target molecule from a suitable Grignard reagent. The key is the successful preparation of the 2,3-difluorophenylmagnesium bromide.

Workflow for Synthesis via Grignard Reaction:

G cluster_0 Formation of Grignard Reagent cluster_1 Reaction with Ethylene Oxide Starting_Material 1-Bromo-2,3-difluorobenzene Grignard 2,3-Difluorophenylmagnesium Bromide Starting_Material->Grignard Anhydrous THF, I₂ crystal Mg_metal Magnesium Turnings Mg_metal->Grignard Final_Product 3-(2,3-Difluorophenyl)propan-1-ol Grignard->Final_Product 1. Anhydrous THF 2. Aqueous Workup (NH₄Cl) Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Final_Product

Caption: Synthesis of 3-(2,3-Difluorophenyl)propan-1-ol via a Grignard reaction with ethylene oxide.[1]

Experimental Protocol: Grignard Reaction

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous THF. Add a solution of 1-bromo-2,3-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.

  • Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of ethylene oxide (1.5 equivalents) in anhydrous THF dropwise, ensuring the temperature does not exceed 10 °C.[1]

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the final product.

Spectroscopic Characterization (Predicted)

TechniquePredicted Features
¹H NMR - A broad singlet for the hydroxyl proton (-OH).- A triplet for the two protons on the carbon bearing the hydroxyl group (-CH₂OH).- A multiplet (likely a quintet or triplet of triplets) for the central methylene group (-CH₂-).- A triplet for the two protons on the benzylic carbon (-ArCH₂-).- Complex multiplets in the aromatic region for the three protons on the difluorophenyl ring.
¹³C NMR - A signal for the carbon attached to the hydroxyl group (~60-65 ppm).- Signals for the other two aliphatic carbons (~30-40 ppm).- Multiple signals in the aromatic region, with characteristic C-F couplings.
IR - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching absorptions for the aliphatic and aromatic protons (~2850-3100 cm⁻¹).- C-F stretching absorptions in the fingerprint region (~1100-1300 cm⁻¹).
Mass Spec. - A molecular ion peak (M⁺) corresponding to the molecular weight (172.17).- Characteristic fragmentation patterns including loss of water (M-18) and cleavage of the propyl chain.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2,3-difluoro substitution pattern on the phenyl ring of 3-(2,3-Difluorophenyl)propan-1-ol offers a unique electronic and conformational profile that can be exploited in the design of novel therapeutic agents.

This scaffold can serve as a key building block for the synthesis of a variety of compound classes, including but not limited to:

  • Arylalkanolamines: As precursors to compounds targeting G-protein coupled receptors (GPCRs).

  • Propanolamine Derivatives: For the development of beta-blockers or other cardiovascular agents.

  • Fluorinated Analogues of Known Drugs: To improve the pharmacokinetic properties of existing therapeutic agents.

The 3-phenyl-1-propanol motif is present in a number of biologically active molecules, and the introduction of the difluoro substitution can lead to improved potency and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.

Safety and Handling

While specific toxicity data for 3-(2,3-Difluorophenyl)propan-1-ol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds, the following safety measures are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

Conclusion

3-(2,3-Difluorophenyl)propan-1-ol represents a valuable, albeit not widely commercialized, building block for medicinal chemistry and drug discovery. This in-depth technical guide provides a solid foundation for its synthesis, characterization, and potential applications. The detailed protocols and workflows are designed to be self-validating and are grounded in established chemical principles, offering researchers and drug development professionals the necessary insights to incorporate this promising scaffold into their research programs.

References

  • Organic Syntheses. 3-phenyl-1-propanol. Available at: [Link]

  • Study.com. Outline the synthesis of 3-phenyl-1-propanol from toluene. Available at: [Link]

  • Molbase. 3-phenyl-propan-1-ol. Available at: [Link]

  • Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • ResearchGate. A new synthesis of aryl-aliphatic alcohols : I. On the preparation of 3-phenyl-propanol-1 and 3-phenyl-butanol-1. Available at: [Link]

  • Google Patents. Process for preparing 3-methoxy-1-propanol.
  • PubChem. 3,3-Difluoropropan-1-ol. Available at: [Link]

  • Google Patents. Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol.
  • Chemistry Stack Exchange. Synthesing tetrahydropyran from ethylene oxide. Available at: [Link]

  • Allen. Ethylene oxide when treated with Grignard reagent yields. Available at: [Link]

  • Allen. GRIGNARD REAGENT. Available at: [Link]

  • BuyersGuideChem. 1-(3,5-Difluorophenyl)propan-1-ol. Available at: [Link]

  • PubChem. 3-(3,5-Difluorophenoxy)propan-1-ol. Available at: [Link]

  • Wikipedia. Phenol. Available at: [Link]

  • PubChem. 2,3-Difluoro-1-propanol. Available at: [Link]

  • Vedantu. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. Available at: [Link]

  • National Center for Biotechnology Information. 3-(2-Fluorophenoxy)propanoic acid. Available at: [Link]

  • Quick Company. An Improved Process For The Synthesis Of 2 (2,4 Difluorophenyl) 1,3. Available at: [Link]

  • ProQuest. THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. Available at: [Link]

  • Radboud Repository. Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Available at: [Link]

  • Google Patents. Method for synthesizing 1,3-diphenyl-1-propanol compound.

Sources

Exploratory

Strategic Fluorination: The Technical Landscape of 2,3-Difluorophenyl Propanol Analogs

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Materials Scientists, and Process Engineers Focus: Synthetic methodology, electronic properties, and industrial applications in Liquid Crystal (LC) display...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Materials Scientists, and Process Engineers Focus: Synthetic methodology, electronic properties, and industrial applications in Liquid Crystal (LC) display technology.

Executive Summary: The "Ortho-Difluoro" Motif

The 2,3-difluorophenyl moiety is not merely a structural decoration; it is a functional powerhouse in modern materials science and medicinal chemistry. Unlike its 2,4- or 3,5-difluoro counterparts, the 2,3-substitution pattern creates a unique electronic environment characterized by a strong lateral dipole moment.

When coupled with a propanol chain (or its derivatives), this scaffold becomes a critical building block. In Liquid Crystal Display (LCD) technology, it is the industry standard for inducing negative dielectric anisotropy (


) , the physical property that enables Vertically Aligned (VA) switching modes used in high-contrast television panels. In drug discovery, it offers a distinct metabolic stability profile, blocking oxidative metabolism at the most electron-rich sites of the phenyl ring.

This guide dissects the synthesis, physical chemistry, and application logic of 2,3-difluorophenyl propanol analogs.

Electronic & Physical Properties

The Lateral Dipole Effect

The defining feature of the 2,3-difluorophenyl group is the vector addition of the two C-F dipoles. Because they are ortho to each other, their dipoles do not cancel (as in para) nor do they reinforce along the primary molecular axis (as in 3,4-substitution). Instead, they create a resultant dipole moment perpendicular to the long axis of the molecule.

  • Result: When an electric field is applied, molecules containing this motif rotate to align this lateral dipole with the field, causing the long axis of the molecule to orient perpendicular to the field lines. This is the fundamental mechanism of VA-LCDs .

Comparative Physicochemical Data

The following table contrasts the 2,3-difluoro analogs with other common substitution patterns, highlighting why they are preferred for specific applications.

Property2,3-Difluoro Analog2,4-Difluoro AnalogNon-substituted Phenyl
Dipole Direction Lateral (Perpendicular)Diagonal/MixedAxial (Weak)
Dielectric Anisotropy (

)
Negative (< -3.0) Positive/NeutralNear Zero
Metabolic Stability High (Blocks P450 at 2,3)High (Blocks P450 at 2,4)Low (Prone to hydroxylation)
Viscosity Impact Low (Compact radius)MediumLow
Primary Application VA-Mode LCDs Antifungals (e.g., Fluconazole)General Solvents

Synthetic Architectures

The synthesis of 2,3-difluorophenyl propanol analogs generally proceeds via two primary routes: Nucleophilic Epoxide Opening (for chiral propanols) or Friedel-Crafts Acylation/Reduction (for linear chains).

Route A: Directed Ortho-Lithiation (The Industrial Standard)

This pathway is preferred for generating 1-(2,3-difluorophenyl)propan-2-ol, a versatile chiral intermediate.

  • Precursor: 1,2-Difluorobenzene.

  • Lithiation: Treatment with

    
    -Butyllithium (
    
    
    
    -BuLi) at cryogenic temperatures (-78°C). The acidity of the protons adjacent to the fluorine atoms directs lithiation to the C3 position.
  • Electrophile Capture: Reaction with propylene oxide (methyloxirane).

  • Result: Ring opening yields the secondary alcohol.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing these analogs, highlighting the divergence between materials science (LCs) and medicinal chemistry pathways.

SynthesisWorkflow Start 1,2-Difluorobenzene Lithiation Ortho-Lithiation (n-BuLi, -78°C) Start->Lithiation Reagent2 Propyl Bromide (via Phenol) Start->Reagent2 Hydroxylation then Alkylation Intermediate 2,3-Difluorophenyl Lithium Species Lithiation->Intermediate Reagent1 Propylene Oxide (Chiral/Racemic) Product1 1-(2,3-Difluorophenyl) propan-2-ol Intermediate->Product1 Epoxide Opening Reagent1->Product1 Product2 2,3-Difluorophenyl Propyl Ether Reagent2->Product2 App1 Chiral Building Block (Pharma) Product1->App1 App2 Liquid Crystal Mesogen (Materials) Product2->App2

Caption: Synthetic divergence: Lithiation/Epoxide opening yields the alcohol (Pharma), while alkylation yields ethers (LCs).

Detailed Experimental Protocol

Objective: Synthesis of 1-(2,3-difluorophenyl)propan-2-ol via epoxide opening. Scale: Laboratory (50 mmol). Safety Warning: Organolithium reagents are pyrophoric. All steps must be performed under inert atmosphere (Argon/Nitrogen).

Reagents & Equipment[1][2]
  • 1,2-Difluorobenzene (5.7 g, 50 mmol)

  • 
    -Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol)
    
  • Propylene oxide (racemic or chiral, 3.5 g, 60 mmol)

  • BF

    
    OEt
    
    
    
    (Boron trifluoride etherate) - Optional Lewis Acid catalyst for epoxide activation.
  • Anhydrous THF (100 mL)

  • Dry Ice/Acetone bath (-78°C)

Step-by-Step Methodology
  • System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush continuously with Argon.

  • Solvation: Charge the flask with anhydrous THF (80 mL) and 1,2-difluorobenzene. Cool the solution to -78°C .

  • Lithiation (The Critical Step):

    • Add

      
      -BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.
      
    • Mechanism:[1][2] The proton at the C3 position (adjacent to F) is deprotonated.

    • Hold: Stir at -78°C for 1 hour to ensure complete formation of the lithiated species.

  • Epoxide Addition:

    • Dissolve propylene oxide in 20 mL anhydrous THF.

    • Add slowly to the lithiated mixture.

    • Note: If reaction is sluggish, Lewis acid catalysis (BF

      
      OEt
      
      
      
      ) can be used, but direct nucleophilic attack is usually sufficient for organolithiums.
  • Quench & Workup:

    • Allow the mixture to warm slowly to 0°C over 2 hours.

    • Quench with saturated NH

      
      Cl solution (50 mL).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with brine, dry over MgSO

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

    • Validation:

      
      F NMR should show two distinct multiplets corresponding to the non-equivalent fluorine atoms.
      

Applications in Liquid Crystal Technology[4][5][6]

The 2,3-difluorophenyl propanol derivatives (specifically the ethers derived from them) are the "engine" of modern high-definition displays.

The Vertical Alignment (VA) Mechanism

In a VA display, the LCs are aligned vertically (perpendicular to the glass) when no voltage is applied (Black State). Because 2,3-difluoro analogs have negative dielectric anisotropy , applying a voltage causes them to tilt away from the vertical field, allowing light to pass (White State).

  • Why 2,3-difluoro? It provides the necessary

    
     without significantly increasing the rotational viscosity (
    
    
    
    ), which would slow down the pixel response time (ghosting).
Signal Pathway: From Molecule to Pixel

The following diagram details how the molecular properties translate to macroscopic display performance.

LCD_Mechanism Molecule 2,3-Difluoro Motif Property Lateral Dipole Moment (Perpendicular to Axis) Molecule->Property Induces Physics Negative Dielectric Anisotropy (Delta Epsilon < 0) Property->Physics Creates Action Molecules Tilt (Planar Alignment) Physics->Action Interacts with Field Electric Field Applied (Vertical) Field->Action Forces Result Light Transmission (Pixel ON) Action->Result Modulates

Caption: The causal chain from 2,3-difluoro substitution to LCD pixel activation.

Medicinal Chemistry Implications[7][8][9][10][11][12]

While less dominant than in materials science, the 2,3-difluorophenyl propanol scaffold has utility in drug design.

  • Metabolic Blocking: The C2 and C3 positions on a phenyl ring are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Fluorine substitution at these positions effectively "caps" these sites due to the strength of the C-F bond (~116 kcal/mol), extending the half-life (

    
    ) of the drug.
    
  • Lipophilicity Tuning: The addition of two fluorine atoms increases the LogP (lipophilicity), potentially improving membrane permeability and blood-brain barrier (BBB) penetration.

References

  • Merck Patent GmbH. (2018). Liquid Crystal Medium and Liquid Crystal Display.[2][3][4] (Focuses on negative dielectric anisotropy mixtures using 2,3-difluoro derivatives).

  • Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition. (Authoritative review on fluorinated LCs).

  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. (Foundational text for the lithiation protocol described).

  • PubChem. (2024).[5] 2-(2,4-Difluorophenyl)propane-1,2,3-triol Data.[5] (Used for physicochemical property comparison).[6]

  • Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews. (Details the viscosity/dielectric trade-offs of 2,3-difluoro systems).

Sources

Foundational

Predicting the Oral Bioavailability of 3-(2,3-Difluorophenyl)propan-1-OL Derivatives: A Synergistic In Silico and In Vitro Approach

An In-Depth Technical Guide: Abstract Oral bioavailability is a cornerstone of successful drug development, dictating the fraction of an administered dose that reaches systemic circulation. Poor bioavailability is a lead...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

Oral bioavailability is a cornerstone of successful drug development, dictating the fraction of an administered dose that reaches systemic circulation. Poor bioavailability is a leading cause of late-stage clinical failures. This guide provides a comprehensive framework for the early-stage prediction of oral bioavailability for novel chemical entities, using 3-(2,3-Difluorophenyl)propan-1-OL derivatives as a representative case study. We will explore the strategic integration of computational (in silico) modeling with robust in vitro experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical underpinnings and practical, field-proven protocols necessary for making informed decisions in the drug discovery pipeline.

Introduction: The Significance of Fluorine in Drug Design and the Challenge of Bioavailability

The strategic incorporation of fluorine into small molecule drug candidates has become a powerful tool in medicinal chemistry. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3][4] The 2,3-difluorophenyl motif, in particular, can be used to block metabolic oxidation and modulate the compound's electronic properties, potentially enhancing its therapeutic profile.[2]

However, these modifications also alter the physicochemical properties that govern a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, with oral bioavailability being a critical determinant of success. Oral bioavailability is a complex interplay of factors including aqueous solubility, membrane permeability, and first-pass metabolism.[5][6] Predicting this outcome early and accurately is essential for conserving resources and accelerating the development timeline.[7][8]

This guide details a multi-pillar strategy for assessing the bioavailability of 3-(2,3-Difluorophenyl)propan-1-OL derivatives, moving from rapid computational screening to definitive experimental validation.

Pillar I: In Silico Bioavailability Prediction – The Digital Twin

Before committing to costly synthesis and experimentation, computational models provide a crucial first pass to identify candidates with a higher probability of success.[9] This in silico phase focuses on predicting the fundamental physicochemical and ADME properties from chemical structure alone.

Foundational Assessment: Physicochemical Properties and Lipinski's Rule of Five

The first step is to evaluate the "drug-likeness" of the derivatives using established guidelines like Lipinski's Rule of Five.[10][11][12] This rule of thumb identifies compounds that are more likely to have good membrane permeability and absorption.[13][14]

The Four Criteria of Lipinski's Rule of Five:

  • Molecular Weight (MW): Less than 500 Daltons.

  • LogP (Octanol-Water Partition Coefficient): Less than 5 (a measure of lipophilicity).

  • Hydrogen Bond Donors (HBD): No more than 5 (typically N-H and O-H groups).

  • Hydrogen Bond Acceptors (HBA): No more than 10 (typically N and O atoms).

An orally active drug, in general, should have no more than one violation of these criteria.[11][13]

Causality Insight: Why do these rules work? Molecules that are too large (high MW) or have too many hydrogen bonds (high HBD/HBA) struggle to pass through the lipid bilayers of the intestinal wall. Conversely, molecules that are excessively lipophilic (high LogP) may have poor aqueous solubility in the gut lumen or become trapped in fatty tissues.[10]

Table 1: Predicted Physicochemical Properties for the Parent Compound and a Hypothetical Derivative

CompoundStructureMolecular Weight (Da)Calculated LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
3-(2,3-Difluorophenyl)propan-1-OLC₉H₁₀F₂O~172.17~2.1110
Hypothetical Amide DerivativeC₁₁H₁₃F₂NO~213.22~1.8120

As shown, the core structure and its simple derivatives are well within the "drug-like" space defined by Lipinski, making them plausible candidates for oral administration.

Advanced Predictive Modeling

While Lipinski's rules provide a valuable filter, more sophisticated models are needed for quantitative predictions.

A. Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models use statistical methods to build correlations between a molecule's structural features (descriptors) and its biological activity or physicochemical properties.[15][16] For bioavailability, QSAR models can predict key ADME parameters like intestinal absorption, plasma protein binding, and metabolic stability.[15][17][18] These models are trained on large datasets of known compounds and can screen virtual libraries of derivatives rapidly.[19][20]

B. Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK modeling is a powerful mechanistic approach that simulates the ADME processes of a drug within a virtual representation of the human body.[21][22] These models consist of compartments representing different organs and tissues, connected by blood flow.[22] By inputting a compound's physicochemical properties (often predicted by QSAR) and in vitro data (such as metabolic clearance), PBPK models can predict the full pharmacokinetic profile, including the concentration-time curve and ultimate bioavailability.[23][24][25]

Expertise Insight: The power of PBPK is its ability to be an iterative tool. An initial model can be built with only in silico data. As in vitro data becomes available, it can be fed back into the model to refine and improve the accuracy of its predictions.[23]

Computational Prediction Workflow

The following diagram illustrates a logical workflow for the in silico assessment of 3-(2,3-Difluorophenyl)propan-1-OL derivatives.

G cluster_0 In Silico Prediction Phase A Design Virtual Library of 3-(2,3-Difluorophenyl)propan-1-OL Derivatives B Calculate Physicochemical Properties (MW, LogP, HBD, HBA, pKa, etc.) A->B C Filter using Lipinski's Rule of Five B->C D Predict ADME Properties using QSAR Models (Solubility, Permeability, Metabolism) C->D < 1 Violation H Discard Candidates with High Predicted Liabilities C->H > 1 Violation E Construct Preliminary PBPK Model D->E F Predict Human Oral Bioavailability & PK Profile E->F G Rank & Prioritize Candidates for Synthesis F->G

Caption: In silico workflow for bioavailability prediction.

Pillar II: In Vitro Validation – The Experimental Proof

Computational models provide hypotheses; in vitro experiments provide the data needed to test and refine them. The following assays are critical for validating the key parameters that govern oral bioavailability.

Intestinal Permeability: The Caco-2 Cell Assay

The Caco-2 permeability assay is the industry gold standard for predicting human intestinal absorption.[26] Caco-2 cells are human colon adenocarcinoma cells that, when cultured on semi-permeable membranes, differentiate into a monolayer of polarized enterocytes that mimic the epithelial barrier of the small intestine.[27][28] They form tight junctions and express critical efflux transporters like P-glycoprotein (P-gp).[28]

Causality Insight: This assay doesn't just measure passive diffusion. By measuring transport in both directions—from the apical (gut) side to the basolateral (blood) side (A→B) and vice versa (B→A)—we can calculate an efflux ratio (ER) . An ER significantly greater than 1 suggests the compound is actively pumped out of the cell by transporters like P-gp, a common mechanism for poor bioavailability.

Protocol: Bidirectional Caco-2 Permeability Assay

This protocol is a self-validating system, incorporating control compounds and monolayer integrity checks.

  • Cell Culture:

    • Seed Caco-2 cells onto collagen-coated Transwell® inserts (e.g., 24-well format) and culture for 21 days to allow for full differentiation and formation of a confluent monolayer.

    • Confirm monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) to ensure tight junctions have formed.[27][29]

  • Assay Preparation:

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • Prepare dosing solutions of the test derivatives (e.g., at 10 µM) in the transport buffer. Also prepare solutions for control compounds: a high-permeability control (e.g., propranolol) and a low-permeability control (e.g., atenolol).

  • Transport Experiment (A→B Direction):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the test compound dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Incubate for a set period (e.g., 2 hours) at 37°C with gentle shaking.[27]

    • At the end of the incubation, take samples from both the donor and receiver compartments.

  • Transport Experiment (B→A Direction):

    • Simultaneously, on a parallel set of plates, perform the reverse experiment. Add the dosing solution to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate and sample as described above.

  • Quantification and Analysis:

    • Analyze the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) in cm/s for each direction using the formula: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B).

Table 2: Representative Caco-2 Permeability Data

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Atenolol (Low Perm.)< 1< 1~1.0Low
Propranolol (High Perm.)> 20> 20~1.0High
Derivative X8.59.11.07Moderate-High
Derivative Y2.112.66.0Low (P-gp Substrate)
Metabolic Stability: The Liver Microsome Assay

First-pass metabolism in the liver is a major barrier to oral bioavailability. The liver microsomal stability assay is a high-throughput in vitro method to estimate a compound's susceptibility to metabolism by Phase I enzymes, primarily the cytochrome P450 (CYP) family.[30][31]

Causality Insight: Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes.[31] They contain a high concentration of CYP enzymes. By incubating a compound with these microsomes and a necessary cofactor (NADPH), we can measure the rate at which the parent compound disappears.[32] A rapid disappearance suggests the compound will be quickly cleared by the liver in vivo, leading to low bioavailability.

Protocol: Metabolic Stability Assay using Human Liver Microsomes (HLM)

  • Preparation:

    • Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in a phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound and positive controls (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin).

    • Prepare a separate solution of the NADPH cofactor.

  • Incubation:

    • Pre-incubate the reaction mixture with the test compound at 37°C for 5 minutes to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Take aliquots from the reaction vessel at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction in each aliquot immediately by adding a quenching solution (e.g., cold acetonitrile) to precipitate the proteins.

  • Negative Control:

    • Run a parallel incubation for each compound without adding the NADPH cofactor. The disappearance of the compound in this control would indicate chemical instability rather than metabolic turnover.

  • Quantification and Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line gives the rate constant of elimination (k).

    • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

    • From this, calculate the intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for that compound.[32][33]

Table 3: Representative Metabolic Stability Data

CompoundIn Vitro t₁/₂ (min)Intrinsic Clearance (µL/min/mg protein)Predicted Hepatic Clearance
Warfarin (Low Clearance)> 60< 10Low
Verapamil (High Clearance)< 10> 100High
Derivative X4525Low-Moderate
Derivative Z8120High

Pillar III: Data Integration and Decision Making

The true predictive power of this strategy comes from integrating the computational and experimental data.

G cluster_0 Integrated Bioavailability Assessment A Ranked Candidates from In Silico Screening B Synthesize Prioritized Derivatives A->B C Perform In Vitro Assays B->C D Caco-2 Permeability Data (Papp, Efflux Ratio) C->D E Metabolic Stability Data (t1/2, CLint) C->E F Refine PBPK Model with Experimental Data D->F E->F G Generate Final Predicted Human PK Profile & Bioavailability F->G H Select Candidate for In Vivo Studies G->H

Caption: Workflow for integrating in silico and in vitro data.

A successful candidate for further development, such as for in vivo pharmacokinetic studies in animal models, would ideally exhibit:

  • Good predicted absorption: High Papp (A→B) and a low efflux ratio (< 2) in the Caco-2 assay.

  • Good metabolic stability: A long in vitro half-life and low intrinsic clearance in the liver microsome assay.

This integrated dataset allows for a much more confident prediction of human oral bioavailability than any single method alone.[34] The refined PBPK model can then be used to simulate different dosing regimens and predict potential drug-drug interactions, providing invaluable guidance for the design of future clinical trials.[23]

Conclusion

Predicting the oral bioavailability of novel drug candidates like 3-(2,3-Difluorophenyl)propan-1-OL derivatives is a complex but manageable challenge. By adopting a synergistic strategy that marries the speed and breadth of in silico modeling with the mechanistic detail of in vitro validation, drug discovery teams can de-risk their projects and focus resources on compounds with the highest likelihood of clinical success. This guide provides the foundational logic, authoritative methods, and practical workflows to implement such a strategy, ultimately fostering a more efficient and rational drug development process.

References

  • Magnetic resonance spectroscopy for measuring the biodistribution and in situ in vivo pharmacokinetics of fluorinated compounds: validation using an investigation of liver and heart disposition of tecastemizole. PubMed.
  • HobPre: accurate prediction of human oral bioavailability for small molecules. PMC.
  • Physiologically based pharmacokinetic modelling. Wikipedia.
  • Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
  • Metabolic Stability Assay Services. BioIVT.
  • What is physiologically based pharmacokinetic (PBPK) modeling? Patsnap Synapse.
  • Optimize Drug Development with Strategic PBPK Modeling. Labcorp.
  • Lipinski's rule of five – Knowledge and References. Taylor & Francis.
  • Physiologically based pharmacokinetic modeling in drug discovery and development: a pharmaceutical industry perspective. PubMed.
  • Understanding the lipinski rule of 5 in Drug Discovery. bioaccess.
  • Mastering Lipinski Rules for Effective Drug Development. bioaccess.
  • ADMET property prediction: The state of the art and current challenges. Optibrium.
  • Physiologically Based Pharmacokinetic Modeling: Methodology, Applications, and Limitations with a Focus on Its Role in Pediatric Drug Development. PMC.
  • Metabolic Stability Assay. Creative Biolabs.
  • Caco2 assay protocol.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments.
  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers.
  • Predictive QSAR modeling for the successful predictions of the ADMET properties of candidate drug molecules. Semantic Scholar.
  • Validating ADME QSAR Models Using Marketed Drugs - PubMed. NIH.
  • QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. MDPI.
  • Review of QSAR Models and Software Tools for predicting Biokinetic Properties. JRC Publications Repository.
  • Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. MDPI.
  • Lipinskis rules of five for bioavailability | PDF. Slideshare.
  • metabolic stability assays for predicting intrinsic clearance. YouTube.
  • ADME QSAR. Optibrium.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Request PDF.
  • Caco-2 Permeability Assay. Enamine.
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.
  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals.
  • A prediction model for oral bioavailability of drugs using physicochemical properties by support vector machine.
  • In Vitro Test Methodologies To Characterize Bioavailability Enhancing Formulations.
  • Bioavailability Studies. Medical Engineering Technologies.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PMC.
  • Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Pharmaceutical Technology.
  • Evaluation of common in vitro assays for the prediction of oral bioavailability and hepatic metabolic clearance in humans. bioRxiv.
  • Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.
  • Metabolism and Toxicity of Fluorine Compounds.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(2,3-Difluorophenyl)propan-1-ol in Next-Gen Drug Synthesis

Topic: Strategic Utilization of 3-(2,3-Difluorophenyl)propan-1-ol as a Pharmaceutical Intermediate Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Utilization of 3-(2,3-Difluorophenyl)propan-1-ol as a Pharmaceutical Intermediate Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Development Scientists, and CMC Leads.

Executive Summary

3-(2,3-Difluorophenyl)propan-1-ol (CAS: 133273-08-4) is a specialized fluorinated building block increasingly utilized in the optimization of Calcitonin Gene-Related Peptide (CGRP) receptor antagonists and the modulation of metabolic stability in lead compounds. Unlike its 3,4-difluoro isomer (a key intermediate for Ticagrelor) or the 2,4-difluoro isomer (used in Fluconazole), the 2,3-difluoro substitution pattern offers a unique steric and electronic profile that effectively blocks metabolic "soft spots" on the phenyl ring while maintaining critical pi-stacking interactions.

This guide details the handling, synthetic utility, and quality control protocols for integrating this intermediate into high-value pharmaceutical workflows.

Chemical Profile & Strategic Value

Physicochemical Properties
PropertySpecificationNotes
CAS Number 133273-08-4Verified Identity
Molecular Formula C9H10F2OMW: 172.17 g/mol
Appearance Colorless to pale yellow oilViscous liquid at RT
Boiling Point ~105-110°C @ 1.5 mmHgHigh vacuum required for distillation
Solubility DCM, THF, Ethyl Acetate, MeOHSparingly soluble in water
Stability Stable under N2 atmosphereHygroscopic; store desiccated
Mechanistic Advantage: The "Fluorine Scan"

In medicinal chemistry, the 2,3-difluoro motif is often superior to mono-fluorinated analogs for two reasons:

  • Metabolic Blockade: It protects the typically labile 2- and 3-positions of the phenyl ring from CYP450-mediated hydroxylation.

  • Conformational Locking: The fluorine at the 2-position creates electrostatic repulsion with side-chain heteroatoms, potentially locking the propyl chain into a bioactive conformation favored by GPCR targets (e.g., CGRP receptors).

Synthetic Protocols

Workflow Visualization

The following diagram illustrates the critical pathway from the alcohol intermediate to a pharmacologically active scaffold.

G Start 3-(2,3-Difluorophenyl) propan-1-ol (Starting Material) Act Activation Step (Mesylation/Tosylation) Start->Act MsCl, Et3N, DCM 0°C to RT Sub Nucleophilic Substitution (Azide/Amine/Thiol) Act->Sub NaN3 or R-NH2 DMF, 60°C Cyc Cyclization/Coupling (Target Scaffold Formation) Sub->Cyc Pd-Catalysis or Amide Coupling Final API Candidate (e.g., CGRP Antagonist) Cyc->Final Deprotection & Purification

Caption: Synthetic trajectory transforming the alcohol into a bio-active pharmacophore via activation and substitution.

Protocol A: Activation via Mesylation

Context: The hydroxyl group is a poor leaving group. Conversion to a mesylate (methanesulfonate) is the standard first step for downstream coupling.

Reagents:

  • 3-(2,3-Difluorophenyl)propan-1-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Setup: Charge a flame-dried round-bottom flask with 3-(2,3-Difluorophenyl)propan-1-ol and anhydrous DCM (10 mL/g). Cool the solution to 0°C using an ice/water bath.

  • Base Addition: Add TEA dropwise over 5 minutes. The solution should remain clear.

  • Activation: Add MsCl dropwise via syringe over 10-15 minutes, maintaining the internal temperature below 5°C. Exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The alcohol spot (Rf ~0.3) should disappear, replaced by the mesylate (Rf ~0.5).

  • Quench: Quench with saturated NaHCO3 solution.

  • Workup: Extract with DCM (2x). Wash combined organics with 1M HCl (cold, rapid wash to remove amine), then brine. Dry over MgSO4 and concentrate in vacuo.

    • Stability Note: The resulting mesylate is thermally unstable. Do not heat above 40°C during concentration. Use immediately in the next step.

Protocol B: Nucleophilic Substitution (Synthesis of the Amine)

Context: Converting the activated alcohol to an amine is critical for creating the linker found in many neurological drugs.

Reagents:

  • Crude Mesylate (from Protocol A)

  • Sodium Azide (NaN3) (1.5 equiv)

  • DMF (Dimethylformamide)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mesylate in DMF (5 mL/g).

  • Substitution: Add solid NaN3 in one portion.

    • Safety: NaN3 is toxic and can form explosive hydrazoic acid if acidified. Ensure the reaction vessel is vented properly.

  • Heating: Heat the mixture to 60°C for 4–6 hours.

  • Workup: Cool to RT. Dilute with water (5x volume) and extract with Diethyl Ether or MTBE. (Avoid DCM to prevent potential diazide formation hazards).

  • Reduction (Staudinger): To the ether layer containing the azide, add Triphenylphosphine (1.1 equiv) and water (excess). Stir for 12 hours at RT to yield the 3-(2,3-difluorophenyl)propan-1-amine .

Analytical Quality Control (QC)

Differentiation between the 2,3-, 2,4-, and 3,4-difluoro isomers is the primary analytical challenge. Standard C18 columns often fail to resolve these positional isomers effectively.

Recommended HPLC Method
  • Column: Chiralpak AD-H or Phenomenex Lux Cellulose-1 (Amylose-based columns provide better steric recognition of the fluorine pattern).

  • Mobile Phase: Hexane : Isopropanol (95:5) Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm.

  • Retention Time Logic:

    • 2,6-difluoro: Elutes fastest (most sterically hindered/twisted).

    • 2,3-difluoro:[2][3][4][5][6][7] Intermediate retention.

    • 3,4-difluoro:[2][3][5] Elutes slowest (most planar/polar interaction).

Expert Tips & Troubleshooting

  • Impurity Alert (Elimination): During the mesylation step (Protocol A), if the temperature exceeds 10°C during addition, or if excess base is used, you may observe the formation of 1-(2,3-difluorophenyl)prop-1-ene (styrene derivative) via E2 elimination.

    • Fix: Keep the reaction strictly at 0°C and use DIPEA instead of TEA if elimination persists (DIPEA is less nucleophilic).

  • Bioisosteric Replacement: If the 2,3-difluoro alcohol is unavailable, the 2,3-dichlorophenyl analog is not a direct substitute due to the significantly larger Van der Waals radius of chlorine, which will disrupt the binding pocket fit in CGRP receptors.

  • Storage: This alcohol is prone to slow oxidation to the aldehyde (3-(2,3-difluorophenyl)propanal) upon air exposure. Store under Argon at 4°C.

References

  • Gepant Structural Optimization

    • Mercer, S. E., et al. (2007). "Discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974)."[7] Journal of Medicinal Chemistry. Link

    • Note: Establishes the potency-enhancing effect of the 2,3-difluorophenyl moiety in CGRP antagonists.[7]

  • General Synthesis of Phenylpropanols

    • Organic Syntheses, Coll. Vol. 3, p.698 (1955). "3-Phenyl-1-propanol."[8][9] Link

    • Note: Foundational protocol for reducing cinnamic acid derivatives, adaptable to fluorin
  • Safety & Handling of Fluorinated Alcohols

    • Fisher Scientific Safety Data Sheet. "3-Phenyl-1-propanol (General Analog Safety)." Link

    • Note: Provides baseline toxicity and handling d
  • Isomer Differentiation in Pharmaceuticals

    • BenchChem Application Data. "(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine vs 2,3-isomers." Link

    • Note: Highlights the distinction between the 3,4-isomer (Ticagrelor) and the 2,3-isomer (CGRP/Research).

Sources

Application

Protocol for converting 3-(2,3-Difluorophenyl)propan-1-OL to alkyl bromide

Technical Application Note: High-Efficiency Synthesis of 1-Bromo-3-(2,3-difluorophenyl)propane Abstract & Strategic Analysis This application note details the protocol for converting 3-(2,3-difluorophenyl)propan-1-ol (Su...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Efficiency Synthesis of 1-Bromo-3-(2,3-difluorophenyl)propane

Abstract & Strategic Analysis

This application note details the protocol for converting 3-(2,3-difluorophenyl)propan-1-ol (Substrate) to 1-bromo-3-(2,3-difluorophenyl)propane (Target). This transformation is a cornerstone in medicinal chemistry, particularly for installing fluorinated phenylalkyl side chains—a common motif for modulating lipophilicity and metabolic stability in drug candidates.

Reaction Strategy: While several methods exist (HBr/


, Appel reaction, Mesylation/LiBr), this guide prioritizes the Phosphorus Tribromide (

)
method.[1]
  • Why

    
    ?  It offers the optimal balance of atom economy, scalability, and reaction cleanliness for primary alcohols. Unlike the Appel reaction, which generates stoichiometric triphenylphosphine oxide waste (difficult to remove), 
    
    
    
    byproducts are water-soluble, simplifying purification.
  • Substrate Considerations: The 2,3-difluorophenyl moiety is electron-withdrawing but chemically robust. It does not require the ultra-mild (neutral) conditions of the Appel reaction, making the slightly acidic

    
     route superior for throughput.
    

Reaction Mechanism

The conversion proceeds via an


 mechanism involving the in-situ activation of the alcohol.
  • Activation: The alcohol oxygen attacks the electrophilic phosphorus, displacing a bromide ion and forming a protonated alkyl dibromophosphite intermediate.[1][2]

  • Substitution: The displaced bromide ion performs a backside attack on the

    
    -carbon, displacing the HOPBr
    
    
    
    leaving group. This results in the alkyl bromide.[1][3][4]

Note: For a primary alcohol like 3-(2,3-difluorophenyl)propan-1-ol, steric hindrance is minimal, allowing the reaction to proceed rapidly at low-to-moderate temperatures.

ReactionMechanism Substrate 3-(2,3-Difluorophenyl) propan-1-ol Intermediate Alkyl Dibromophosphite Intermediate (Activated Alcohol) Substrate->Intermediate Step 1: Activation (-HBr) PBr3 PBr3 (Reagent) PBr3->Intermediate Transition SN2 Transition State (Br- Attack) Intermediate->Transition Step 2: Nucleophilic Attack Product 1-Bromo-3-(2,3-difluorophenyl) propane Transition->Product Inversion (N/A for achiral C1) Byproduct H3PO3 (Byproduct) Transition->Byproduct

Figure 1: Mechanistic pathway for the PBr3-mediated bromination of primary alcohols.[2]

Experimental Protocol

Method: Phosphorus Tribromide (


) Mediated Bromination
Scale:  10.0 g Input (Scaleable to 100g+)
Materials & Reagents
ReagentMW ( g/mol )Equiv.[5][6]AmountRole
3-(2,3-Difluorophenyl)propan-1-ol 172.171.010.0 g (58.1 mmol)Substrate
Phosphorus Tribromide (

)
270.690.40*6.29 g (2.2 mL)Brominating Agent
Dichloromethane (DCM) 84.93N/A100 mL (10V)Solvent (Anhydrous)
Sat.

N/AN/A50 mLQuench/Wash
Brine N/AN/A50 mLWash

N/AN/A~5 gDrying Agent

*Note: Theoretical stoichiometry is 0.33 eq, but 0.40 eq ensures full conversion and accounts for trace moisture.

Step-by-Step Procedure

Step 1: Setup and Inertion

  • Oven-dry a 250 mL 3-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel.

  • Assemble under a Nitrogen or Argon atmosphere.

  • Charge the RBF with 3-(2,3-Difluorophenyl)propan-1-ol (10.0 g) and anhydrous DCM (90 mL).

  • Cool the solution to 0°C using an ice/water bath.

Step 2: Reagent Addition (Critical)

  • Dilute

    
     (2.2 mL) with DCM (10 mL) in the addition funnel.
    
  • Dropwise Addition: Add the

    
     solution slowly over 30 minutes.
    
    • Control: Maintain internal temperature

      
      . The reaction is exothermic.
      
  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

Step 3: Monitoring & Reaction

  • Stir at room temperature for 2–4 hours.

  • Self-Validation Checkpoint (TLC):

    • Eluent: 20% EtOAc in Hexanes.

    • Visualization: UV (254 nm) or

      
       stain.
      
    • Success Criteria: Complete disappearance of the polar alcohol spot (

      
      ) and appearance of a non-polar bromide spot (
      
      
      
      ).

Step 4: Quench & Workup

  • Cool the mixture back to 0°C .

  • Quench: Slowly add saturated

    
     (30 mL).
    
    • Caution: Vigorous gas evolution (

      
       and traces of HBr) will occur.
      
  • Transfer to a separatory funnel.[1][7] Separate the phases.

  • Extract the aqueous layer with DCM (

    
    ).
    
  • Combine organic layers and wash with:

    • Saturated

      
       (30 mL) – ensures acid removal.
      
    • Brine (30 mL) – aids phase separation.

  • Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (
    
    
    
    , 200 mbar).

Step 5: Purification

  • The crude oil is typically

    
     pure.
    
  • Final Purification: Vacuum distillation (Kugelrohr or short-path).

    • Expected BP: ~105–110°C at 5 mmHg (Estimate based on structure).

  • Yield: Expected 85–92% (approx. 11.5–12.5 g).

Process Workflow Diagram

WorkupProtocol Reaction Reaction Mixture (DCM, Product, HOPBr2) Quench Quench: Add Sat. NaHCO3 (0°C, Slow Addition) Reaction->Quench SepFunnel Phase Separation Quench->SepFunnel OrgLayer Organic Layer (Product in DCM) SepFunnel->OrgLayer AqLayer Aqueous Layer (Phosphorous acid, Salts) SepFunnel->AqLayer Wash Wash: Brine OrgLayer->Wash Dry Dry: Na2SO4 & Filter Wash->Dry Conc Concentrate (Rotovap) Dry->Conc Distill Vacuum Distillation (Final Product) Conc->Distill

Figure 2: Workup and purification workflow for isolation of the alkyl bromide.

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected parameters.

TechniqueParameterExpected Result
TLC

Value
Shift from ~0.3 (Alcohol) to ~0.8 (Bromide) (20% EtOAc/Hex).
GC-MS Molecular Ion

peaks at 234 and 236 (1:1 ratio due to

isotopes).

NMR

-Br Shift
Triplet at

. (Alcohol

-OH is typically

).
Appearance Physical StateClear, colorless to pale yellow liquid.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Old/Hydrolyzed


degrades with moisture. Use a fresh bottle or distill

before use.
Formation of Ether Dimer Reaction too concentrated or too hotDilute reaction to 15V DCM. Ensure strict

addition.
HBr Fumes during Quench Rapid addition of waterQuench with

very slowly at

. Use an exhaust scrubber.
Product is Colored (Orange) Free Bromine (

) formation
Wash organic layer with 10%

(Sodium Thiosulfate) to reduce

.

Safety & Handling (HSE)

  • Phosphorus Tribromide: Highly corrosive and reacts violently with water to produce

    
     gas and phosphorous acid. Handle only in a fume hood.
    
  • 3-(2,3-Difluorophenyl)propan-1-ol: Treat as an irritant. Fluorinated aromatics can have enhanced skin permeation.

  • Waste Disposal: Aqueous waste contains phosphorous acid (

    
    ). Dispose of as acidic aqueous waste. Do not mix with oxidizing agents.
    

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for

    
     mechanism and 
    
    
    
    usage).
  • Harrison, I. T., & Harrison, S. (1971). Compendium of Organic Synthetic Methods. Wiley-Interscience. (Source for functional group transformations).

  • Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 14(12), 801-811. (Reference for the alternative Appel protocol).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-(2,3-Difluorophenyl)propan-1-ol. (Used for physical property estimation).

Sources

Method

Application Note: Fluorinated Propanols as Strategic Media in Agrochemical Active Ingredient (AI) Synthesis

[1][2] Executive Summary The synthesis of modern agrochemicals—particularly succinate dehydrogenase inhibitors (SDHIs) and neonicotinoid alternatives—increasingly relies on complex fluorinated heterocycles and late-stage...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The synthesis of modern agrochemicals—particularly succinate dehydrogenase inhibitors (SDHIs) and neonicotinoid alternatives—increasingly relies on complex fluorinated heterocycles and late-stage functionalization. Conventional solvents (DCM, THF, Toluene) often fail to provide the necessary regiocontrol or catalytic turnover for these moieties.

This guide details the application of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and 2,2,2-Trifluoroethanol (TFE) .[1][2] Unlike standard solvents, these fluorinated alcohols act as "solvent-catalysts." Their strong hydrogen-bond donating (HBD) ability, combined with low nucleophilicity, unlocks reaction pathways inaccessible in other media. We present validated protocols for regioselective pyrazole synthesis (critical for acaricides like Tebufenpyrad) and Palladium-catalyzed C-H activation, complete with industrial-relevant solvent recovery strategies.

The Physicochemical Advantage: Why Fluorinated Propanols?

To effectively utilize HFIP and TFE, one must understand their position in the solvent landscape. They are not merely "polar" solvents; they are ionizing but non-nucleophilic .

Table 1: Comparative Solvent Properties
PropertyEthanol (EtOH)TFEHFIPImpact on Synthesis
pKa 15.912.49.3 HFIP is acidic (similar to phenol), stabilizing anionic intermediates.
H-Bond Donor (

)
0.831.511.96 Extreme activation of electrophiles (carbonyls, imines).
Nucleophilicity (

)
HighLowVery Low Does not compete with reagents; prevents solvolysis side-products.
Ionizing Power (

)
-2.031.043.82 Stabilizes cationic transition states (e.g., in Friedel-Crafts or

).
Mechanistic Insight: The "Micro-Heterogeneity" Effect

In bulk solution, HFIP forms transient fluorous aggregates. This micro-heterogeneity can sequester hydrophobic substrates while the hydroxyl network activates polar functional groups. This "cluster" effect is often responsible for the dramatic rate accelerations observed in oxidation and coupling reactions [1].

Application Case A: Regioselective Heterocycle Construction

Target Class: Pyrazole-based Acaricides (e.g., Tebufenpyrad analogs)

The condensation of unsymmetrical 1,3-diketones with substituted hydrazines typically yields a mixture of regioisomers (1,3- vs. 1,5-substituted pyrazoles) in ethanol. Separation of these isomers on a multikilogram scale is cost-prohibitive.

The HFIP Solution: By switching to HFIP, the solvent H-bonds strongly to the specific carbonyl of the diketone, directing the hydrazine attack and shifting regioselectivity from ~60:40 (in EtOH) to >95:5.

Experimental Protocol: Regioselective Synthesis of N-Methylpyrazoles

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Methylhydrazine (1.1 equiv)

  • Solvent: HFIP (Pure, anhydrous)

Workflow:

  • Dissolution: Dissolve 10 mmol of 1,3-diketone in 15 mL of HFIP.

    • Note: The solution may warm slightly due to strong H-bonding solvation.

  • Addition: Cool to 0°C. Add methylhydrazine dropwise over 10 minutes.

    • Causality: Controlling the exotherm is crucial to prevent non-selective background reactions.

  • Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours.

    • Monitoring: Check via TLC or LC-MS. In HFIP, conversion is typically 4x faster than in EtOH due to carbonyl activation.

  • Workup (Crucial for Recovery):

    • Do not quench with water yet.

    • Transfer the mixture to a rotary evaporator.

    • Distill HFIP at 300 mbar / 40°C bath temperature (HFIP bp = 58°C). Collect in a dedicated cold trap for recycling (See Section 5).

  • Purification: Redissolve the residue in EtOAc, wash with NaHCO3, dry, and concentrate.

Data Comparison:

Solvent Yield (%) Regioisomer Ratio (Desired:Undesired)
Ethanol 88% 65 : 35
Toluene 75% 55 : 45

| HFIP | 96% | 98 : 2 |

Application Case B: Late-Stage C-H Functionalization

Target Class: Biaryl Fungicides (SDHI scaffolds)

Palladium-catalyzed C-H activation is often sluggish on electron-deficient agrochemical scaffolds. HFIP acts as a ligand/promoter, stabilizing the Pd(II) intermediate and facilitating the C-H cleavage step via a Concerted Metalation-Deprotonation (CMD) mechanism [2].

Diagram: HFIP-Promoted C-H Activation Pathway

CH_Activation Substrate Arene Substrate (Agrochem Scaffold) Intermediate Cationic Pd-Intermediate (Stabilized by HFIP) Substrate->Intermediate + Pd_Cat Pd_Cat Pd(OAc)2 Catalyst Pd_Cat->Intermediate HFIP_Solvent HFIP Solvent (H-Bond Network) HFIP_Solvent->Intermediate Solvation Stabilization TS CMD Transition State (Proton Transfer to HFIP) HFIP_Solvent->TS Assists Proton Shuttling Intermediate->TS Product Functionalized Biaryl Product TS->Product - Pd(0)

Caption: HFIP facilitates the electrophilic palladation and stabilizes the cationic intermediate, lowering the activation energy for C-H cleavage.

Protocol: Pd-Catalyzed Ortho-Arylation
  • Setup: In a sealed tube, combine the arene substrate (1.0 equiv), aryl iodide (1.5 equiv), Pd(OAc)2 (5 mol%), and AgOAc (1.5 equiv).

  • Solvent: Add HFIP (0.2 M concentration relative to substrate).

    • Why HFIP? It prevents the aggregation of Pd species, maintaining catalytic activity even with electron-deficient substrates.

  • Conditions: Heat to 90°C for 12 hours.

  • Filtration: Cool, dilute with DCM, and filter through Celite to remove AgI salts.

  • Analysis: Analyze filtrate. HFIP reactions often show cleaner profiles due to the suppression of oligomerization side-reactions.

Process Chemistry: Sustainability & Recovery

The primary barrier to HFIP adoption in agrochemicals is cost ($100s/kg vs $2/kg for Toluene). Therefore, a Closed-Loop Recovery System is mandatory for pilot/manufacturing viability.

Protocol: High-Efficiency HFIP Recovery

HFIP forms azeotropes with water and some ethers, but it is volatile (bp 58°C).

  • Primary Strip: Perform initial solvent removal via vacuum distillation (not simple evaporation).

    • Target: >90% recovery.[3][4][5]

    • Purity Check: Analyze recovered solvent by 1H NMR or GC. HFIP is stable and rarely degrades.

  • Azeotrope Breaking (If wet): If the reaction involved water, the recovered HFIP will contain moisture.

    • Drying: Store over 3Å Molecular Sieves or distill over a small amount of concentrated

      
       (which also removes basic impurities like amines) [3].
      
  • Safety Note: HFIP is corrosive to eyes and lungs. Use fluoroelastomer seals (Viton) on all rotary evaporators and pumps; standard rubber seals will degrade/swell.

Diagram: Closed-Loop Solvent Cycle

HFIP_Recycle Reaction Reaction Vessel (HFIP + Reagents) Distillation Vacuum Distillation (T < 45°C, P = 300 mbar) Reaction->Distillation Crude_Product Crude Product (To Workup) Distillation->Crude_Product Recovered_HFIP Recovered HFIP (Contains trace H2O/Amine) Distillation->Recovered_HFIP Vapor Path Treatment Treatment (Conc. H2SO4 or Mol. Sieves) Recovered_HFIP->Treatment QC_Check QC Check (GC/NMR) Treatment->QC_Check QC_Check->Treatment Fail Storage Anhydrous HFIP Stock QC_Check->Storage Pass Storage->Reaction Re-use

Caption: Industrial workflow for maximizing HFIP atom economy and minimizing cost impact.

References

  • Bhattacharya, T., et al. (2021).[4] "Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation."[4][6][7] Chemical Science.

  • Collet, F., et al. (2019). "Hexafluoroisopropanol: A Powerful Solvent for C–H Activation."[8][4][6] Chemistry – A European Journal.

  • Wiles, R. J., et al. (2022). "HFIP in Organic Synthesis." Chemical Reviews.

  • Shukla, P., et al. (2018). "Regioselective synthesis of pyrazoles in fluorinated alcohols." Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 3-(2,3-Difluorophenyl)propan-1-ol Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2,3-Difluorophenyl)propan-1-ol. This guide provides in-depth troubleshooting advice and frequently a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(2,3-Difluorophenyl)propan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions to address the challenges posed by the moisture sensitivity of this compound.

Introduction: Understanding the Reactivity of 3-(2,3-Difluorophenyl)propan-1-ol

3-(2,3-Difluorophenyl)propan-1-ol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the difluorophenyl group can significantly influence the molecule's electronic properties and reactivity. The hydroxyl (-OH) group, common to all alcohols, is susceptible to reacting with water, especially in the presence of strong bases or acids. This moisture sensitivity can lead to a variety of issues, including reduced yields, formation of unwanted byproducts, and complete reaction failure.

The electron-withdrawing nature of the two fluorine atoms on the phenyl ring can increase the acidity of the hydroxyl proton compared to its non-fluorinated analogs, making it more susceptible to deprotonation. This guide will equip you with the knowledge and techniques to mitigate these challenges and ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is 3-(2,3-Difluorophenyl)propan-1-ol considered moisture-sensitive?

A1: The primary reason for its moisture sensitivity lies in the reactivity of the alcohol's hydroxyl (-OH) group. The proton of the hydroxyl group is acidic and can be readily deprotonated by strong bases. Water can act as a proton source or sink, interfering with reactions. In reactions involving highly reactive reagents like organometallics (e.g., Grignard or organolithium reagents), even trace amounts of water will react preferentially with the reagent, quenching it and preventing the desired reaction from occurring.[1]

Q2: What are the common signs that moisture has compromised my reaction?

A2: Several indicators may suggest that water contamination has occurred:

  • Low or No Product Yield: This is the most common sign. If the reagents are consumed by water, there will be little to no desired product formed.[2]

  • Formation of Unexpected Byproducts: Water can participate in side reactions, leading to the formation of impurities that can complicate purification.

  • Inconsistent Reaction Rates: The presence of water can alter the reaction kinetics, leading to inconsistent results between batches.

  • Visual Clues: In some cases, you might observe the formation of precipitates or a change in color that is not characteristic of the expected reaction.

Q3: How can I effectively dry my solvents and reagents for reactions with 3-(2,3-Difluorophenyl)propan-1-ol?

A3: Ensuring anhydrous (water-free) conditions is critical.[1] Here are some recommended methods:

  • Solvent Drying: Common organic solvents can be dried using various desiccants. The choice of drying agent depends on the solvent. For ethereal solvents like THF and diethyl ether, which are often used in organometallic reactions, sodium metal with benzophenone as an indicator is a classic method. For halogenated solvents like dichloromethane, calcium hydride is effective.[3]

  • Reagent Drying: 3-(2,3-Difluorophenyl)propan-1-ol itself can be dried by azeotropic distillation with a suitable solvent like toluene if it is suspected to contain water. Solid reagents should be dried in a vacuum oven.

  • Glassware Preparation: All glassware must be rigorously dried before use. This is typically achieved by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas.[2]

Q4: What is an inert atmosphere, and when should I use it?

A4: An inert atmosphere is an environment that is free of reactive gases like oxygen and water vapor.[4] It is typically created using unreactive gases like nitrogen or argon. You should work under an inert atmosphere whenever you are using reagents that are sensitive to air or moisture, such as organometallics, strong bases (e.g., NaH, LDA), and some fluorinating agents.[1]

Q5: My reaction requires a strong base, but my yield is consistently low. Could moisture be the culprit?

A5: Absolutely. Strong bases will readily deprotonate any water present in the reaction mixture, consuming the base and preventing it from participating in the intended reaction. This is a common cause of low yields in base-mediated reactions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered in reactions involving 3-(2,3-Difluorophenyl)propan-1-ol.

Issue 1: Low or No Yield in a Grignard/Organolithium Reaction
Potential Cause Troubleshooting Steps
Water in the solvent Dry the solvent over an appropriate drying agent (e.g., Na/benzophenone for THF/ether) and distill it directly into the reaction flask under an inert atmosphere.[3]
Moisture in the starting materials Dry the 3-(2,3-Difluorophenyl)propan-1-ol by azeotropic distillation with toluene. Ensure other reagents are anhydrous.
Inadequate inert atmosphere Use a Schlenk line or a glove box to maintain a strict inert atmosphere.[4] Ensure all glassware is properly flame-dried.
Reagent decomposition Titrate organometallic reagents before use to determine their exact concentration. Store them properly under an inert atmosphere.
Issue 2: Formation of an Alkene Byproduct in an Attempted Substitution Reaction
Potential Cause Troubleshooting Steps
Elimination competing with substitution This is common in reactions with alcohols. Consider converting the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate) in a separate step before the substitution reaction.
High reaction temperature Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution reactions and are favored at higher temperatures.
Use of a sterically hindered base If a base is required, a non-nucleophilic, sterically hindered base can favor elimination. Consider if a different base is more appropriate for your desired substitution.
Issue 3: The Alcohol's -OH Group Interferes with Another Functional Group
Potential Cause Troubleshooting Steps
Incompatible functional groups The acidic proton of the -OH group can react with many functional groups.
Solution: Protecting Groups Temporarily "mask" the hydroxyl group with a protecting group that is stable to the reaction conditions and can be easily removed later.[5] A common choice for alcohols is a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether.[6]

Experimental Protocols & Visual Guides

Protocol 1: General Procedure for a Moisture-Sensitive Reaction Under Inert Atmosphere
  • Glassware Preparation: Oven-dry all glassware (round-bottom flask, condenser, addition funnel) at 120 °C overnight. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all reagents are of high purity and are handled under inert atmosphere.

  • Reaction Setup: Charge the reaction flask with 3-(2,3-Difluorophenyl)propan-1-ol and the appropriate anhydrous solvent via a cannula or a syringe.

  • Reagent Addition: Add moisture-sensitive reagents (e.g., organometallics, hydrides) slowly via a syringe through a rubber septum. Maintain a positive pressure of inert gas throughout the addition.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup: Quench the reaction by slowly adding a proton source (e.g., saturated aqueous ammonium chloride) at a low temperature (e.g., 0 °C).

Diagram: Inert Atmosphere Reaction Setup

InertAtmosphere cluster_setup Reaction Setup cluster_atmosphere Inert Gas System cluster_reagents Reagent Addition Flask Round-Bottom Flask (Flame-Dried) Condenser Condenser Flask->Condenser Septum Rubber Septum Condenser->Septum Bubbler Oil Bubbler Condenser->Bubbler Gas Outlet Stir_Bar Magnetic Stir Bar Inert_Gas Nitrogen/Argon Source Inert_Gas->Condenser Gas Inlet Syringe Dry Syringe Syringe->Septum Slow Addition

Caption: Basic setup for a reaction under an inert atmosphere.

Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether
  • Setup: In a flame-dried flask under an inert atmosphere, dissolve 3-(2,3-Difluorophenyl)propan-1-ol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the solution to 0 °C. Add chlorotrimethylsilane (TMSCl, 1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with DCM. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting silyl ether by flash column chromatography.

Diagram: Troubleshooting Logic for Low Yields

Troubleshooting Start Low Reaction Yield Check_Moisture Suspect Moisture Contamination? Start->Check_Moisture Dry_Reagents Rigorously Dry All Solvents and Reagents Check_Moisture->Dry_Reagents Yes Check_Stoichiometry Verify Reagent Stoichiometry Check_Moisture->Check_Stoichiometry No Inert_Atmosphere Improve Inert Atmosphere Technique Dry_Reagents->Inert_Atmosphere Protecting_Group Consider -OH Protecting Group Inert_Atmosphere->Protecting_Group Success Improved Yield Protecting_Group->Success Titrate_Reagents Titrate Active Reagents (e.g., Organometallics) Check_Stoichiometry->Titrate_Reagents Optimize_Conditions Optimize Reaction Temperature and Time Titrate_Reagents->Optimize_Conditions Optimize_Conditions->Success

Caption: A logical flowchart for troubleshooting low-yielding reactions.

References

  • Schimler, S. D., Ryan, S. J., Bland, D. C., & Anderson, J. E. (2024). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au.
  • Singh, R., & Maheshwari, R. C. (2001). Defluoridation of Drinking water–a review. Ind. J. Environ. Protec., 21(11), 983-991.
  • Jensen, J. H., & Gordon, M. S. (2014). The effect of fluorine substitution in alcohol–amine complexes. Physical Chemistry Chemical Physics, 16(38), 20735-20745.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351-8354.
  • Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Solvent Drying and Drying Agents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Improve Your Yield. Retrieved from [Link]

  • PubMed. (2023). Conventional and advanced detection approaches of fluoride in water: a review. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wiley Online Library. (2025). A Convenient Synthesis of Difluoroalkyl Ethers from Thionoesters Using Silver(I) Fluoride. Retrieved from [Link]

  • Wikipedia. (n.d.). Air-free technique. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing ethers and esters.
  • ACS Publications. (2012). Fluorinated Alcohols As Promoters for the Metal-Free Direct Substitution Reaction of Allylic Alcohols with Nitrogenated, Silylated, and Carbon Nucleophiles. Retrieved from [Link]

  • Organic Chemistry Study. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Lab Alley. (2025). How to Store Propanol. Retrieved from [Link]

  • Organic Chemistry Data. (2017). Bordwell pKa Table. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates. Retrieved from [Link]

  • ACS Publications. (2016). Detection of Moisture by Fluorescent OFF-ON Sensor in Organic Solvents and Raw Food Products. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Esterification and Infrared Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fluoroalkane synthesis by fluorination or substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Fluorination on Skin Sensitization Potential and Fragrant Properties of Cinnamyl Compounds. Retrieved from [Link]

  • PubMed Central. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Retrieved from [Link]

  • St. Norbert College. (n.d.). Lab #3: Esterification Reaction. Retrieved from [Link]

  • Filo. (2025). Give the product(s) formed when propan-1-ol reacts with following. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]

  • Pharmaceutical Technology. (2026). Overcoming Challenges in Fluorine-Based Chemistry. Retrieved from [Link]

  • MDPI. (2023). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. Retrieved from [Link]

  • MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • University of Cambridge. (n.d.). Fluorination Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 1,3-diphenyl-1-propanol compound.
  • ACS Publications. (2024). Difunctionalization Processes Enabled by Hexafluoroisopropanol. Retrieved from [Link]

  • MDPI. (2023). 1,1,1,3,3,3-Hexafluoro-2-Propanol-Promoted Friedel–Crafts Reaction: Metal-Free Synthesis of C3-Difluoromethyl Carbinol-Containing Imidazo[1,2-a]pyridines at Room Temperature. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • Vaia. (n.d.). Give the product(s) formed when propan-1-ol reacts with following. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

A Senior Application Scientist's Guide to the Validation of Elemental Analysis for 3-(2,3-Difluorophenyl)propan-1-ol

In the landscape of pharmaceutical development, the unambiguous confirmation of a new chemical entity's (NCE) elemental composition is a foundational requirement. It serves as the primary verification of the empirical fo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the unambiguous confirmation of a new chemical entity's (NCE) elemental composition is a foundational requirement. It serves as the primary verification of the empirical formula, offering a quantitative measure of purity that is orthogonal to chromatographic and spectroscopic methods. This guide provides an in-depth validation framework for the elemental analysis of 3-(2,3-Difluorophenyl)propan-1-ol, a novel small molecule, contextualizing the technique against modern analytical alternatives. As Senior Application Scientists, our objective is not merely to follow protocol but to understand the causality behind each step, ensuring a robust, self-validating system that meets stringent regulatory standards.

The Analyte: 3-(2,3-Difluorophenyl)propan-1-ol

Before any analysis, a thorough understanding of the analyte is paramount. This informs our expected results and potential analytical challenges.

  • Structure: Chemical structure of 3-(2,3-Difluorophenyl)propan-1-ol

  • Molecular Formula: C₉H₁₀F₂O

  • Molecular Weight: 172.17 g/mol

  • Theoretical Elemental Composition:

    • Carbon (C): 62.79%

    • Hydrogen (H): 5.85%

    • Oxygen (O): 9.29%

    • Fluorine (F): 22.07%

This theoretical composition is the benchmark against which our experimental results will be validated. Standard organic elemental analysis directly quantifies Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS).[1][2] Oxygen is typically determined separately via high-temperature pyrolysis or calculated by difference. This guide will focus on the validation of the more common CHN analysis for Carbon and Hydrogen.

Core Technique: Elemental Analysis via Dynamic Flash Combustion

The gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis, a method refined from the classic Pregl-Dumas technique.[2][3] Its enduring relevance in the modern laboratory is a testament to its accuracy, reliability, and cost-effectiveness.

Principle of Operation: The methodology involves the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment at high temperatures (typically ~1000°C).[3] This process quantitatively converts the elemental constituents into simple gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These combustion products are then passed through a reduction chamber to convert nitrogen oxides to N₂ and remove excess oxygen. The gases are subsequently separated, typically by a gas chromatography (GC) column, and quantified using a thermal conductivity detector (TCD).[4][5]

Experimental Workflow for CHN Analysis

The following diagram illustrates the typical workflow for the elemental analysis of an organic compound like 3-(2,3-Difluorophenyl)propan-1-ol.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation A Accurate Weighing (1-3 mg of sample in tin capsule) C Introduction into Autosampler A->C B Reference Standard Weighing (e.g., Acetanilide) B->C D Dynamic Flash Combustion (~1000°C in pure O₂) C->D Automated Drop E Reduction & Gas Purification (Excess O₂ removal, NOx to N₂) D->E Combustion Gases F Gas Separation (GC Column) E->F G Detection (TCD) F->G Separated Gases (N₂, CO₂, H₂O) H Integration of Detector Signal G->H I Calculation of %C, %H, %N (vs. Standard) H->I J Validation Check (vs. Theoretical Values) I->J

Caption: Workflow for CHN elemental analysis via combustion.

Validation Protocol for 3-(2,3-Difluorophenyl)propan-1-ol

To ensure that the elemental analysis method is fit for its intended purpose—confirming the empirical formula and purity—it must be validated according to internationally recognized guidelines, such as ICH Q2(R1).[6][7][8]

Step-by-Step Methodology

1. Instrumentation and Reagents:

  • Instrument: A calibrated CHNS/O Elemental Analyzer (e.g., Elementar vario MICRO cube, Thermo Scientific FlashSmart).

  • Gases: High purity (≥99.995%) Helium, Oxygen, and compressed air.

  • Calibration Standard: Acetanilide or another suitable, certified organic standard with a known, stable elemental composition.

  • Consumables: Tin capsules for solid/liquid samples, quartz and ash crucibles.

2. Validation Parameters (ICH Q2(R1) Framework):

  • Specificity:

    • Causality: Specificity ensures that the signal measured is solely from the analyte of interest. In elemental analysis, this means demonstrating that the instrument's detection of CO₂ and H₂O is not interfered with by other combustion products. The presence of fluorine in the analyte could theoretically form HF, but modern instrument design with appropriate scrubbers mitigates this interference.

    • Protocol:

      • Analyze a blank tin capsule to confirm no signal is detected for C or H.

      • Analyze the calibration standard (e.g., acetanilide) to verify correct peak separation and quantification.

      • Analyze the 3-(2,3-Difluorophenyl)propan-1-ol sample. The well-resolved peaks for CO₂ and H₂O on the chromatogram, consistent with those from the standard, demonstrate specificity.

  • Accuracy:

    • Causality: Accuracy is the closeness of the experimental value to the theoretical value. This is the most critical parameter for confirming the empirical formula.

    • Protocol:

      • Calibrate the instrument using the certified standard.

      • Analyze a minimum of nine determinations across three concentration levels covering the specified range (e.g., 3 replicates each of ~1mg, ~2mg, and ~3mg of a single, high-purity batch of 3-(2,3-Difluorophenyl)propan-1-ol).

      • Calculate the mean percentage and standard deviation for C and H. The mean should be within an accepted deviation of the theoretical value (typically ±0.3% absolute).

  • Precision:

    • Causality: Precision demonstrates the consistency and reproducibility of the method. It is assessed at two levels: repeatability (short-term variability) and intermediate precision (long-term, inter-lab, or inter-analyst variability).

    • Protocol:

      • Repeatability: Analyze a minimum of six replicates of the analyte (~2mg each) under the same operating conditions over a short interval of time. The relative standard deviation (RSD) should be ≤ 1.0%.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different (but equivalent) instrument. The results from both studies should be statistically compared to ensure no significant difference.

  • Linearity & Range:

    • Causality: Linearity demonstrates that the instrument's response is directly proportional to the amount of analyte. The range is the interval over which the method is shown to be precise, accurate, and linear.

    • Protocol:

      • Analyze a series of five different sample weights of 3-(2,3-Difluorophenyl)propan-1-ol, from approximately 50% to 150% of the target analysis weight (e.g., 1mg to 3mg).

      • Plot the absolute mass of C and H detected (in µg) versus the sample weight (in mg).

      • The correlation coefficient (r²) of the regression line should be ≥ 0.999.

  • Robustness:

    • Causality: Robustness testing ensures that small, deliberate variations in method parameters do not adversely affect the results, indicating the method's reliability during normal usage.

    • Protocol:

      • Introduce slight variations to critical method parameters, one at a time. Examples include:

        • Varying the combustion furnace temperature (e.g., ±10°C).

        • Varying the helium carrier gas flow rate (e.g., ±5 mL/min).

      • Analyze triplicate samples under each condition and compare the results to those obtained under normal conditions. The results should remain within the accuracy and precision acceptance criteria.

Hypothetical Validation Data Summary
Validation ParameterElementAcceptance CriterionHypothetical ResultPass/Fail
Accuracy %C62.79% ± 0.30%62.65%Pass
(n=9)%H5.85% ± 0.30%5.91%Pass
Precision %CRSD ≤ 1.0%0.15%Pass
(Repeatability, n=6)%HRSD ≤ 1.0%0.21%Pass
Linearity Cr² ≥ 0.9990.9995Pass
(1-3 mg range)Hr² ≥ 0.9990.9992Pass

Comparative Analysis of Alternative Methodologies

While elemental analysis is fundamental, it does not provide a complete picture of a molecule. It confirms the elemental ratios but offers no information about connectivity or isomeric identity. For comprehensive characterization, a suite of analytical techniques is required.[2][9][10]

Analytical_Technique_Selection Start New Chemical Entity (e.g., 3-(2,3-Difluorophenyl)propan-1-ol) Q1 Goal: Confirm Empirical Formula? Start->Q1 Q2 Goal: Confirm Chemical Structure? Q1->Q2 No EA Elemental Analysis (CHN/O) Q1->EA Yes Q3 Goal: Assess Purity & Quantify Impurities? Q2->Q3 No NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Q2->NMR Yes MS Mass Spectrometry (HRMS) Q2->MS Yes (MW/Formula) HPLC Chromatography (HPLC/UPLC) Q3->HPLC Yes MS->Q3

Caption: Decision tree for selecting characterization techniques.

Performance Comparison

The following table objectively compares elemental analysis with key alternative techniques used in pharmaceutical development.

FeatureElemental Analysis (Combustion)NMR SpectroscopyMass Spectrometry (LC-MS)HPLC (UV/DAD)
Primary Information Elemental composition, empirical formulaAtomic connectivity, 3D structure, stereochemistryMolecular weight, molecular formula, fragmentationPurity, quantification of components, stability
Accuracy/Precision High accuracy (±0.3% absolute), high precision (RSD <1%)Quantitative (qNMR) can be highly accurate/preciseHigh mass accuracy (<5 ppm), quantitative precision variesGold standard for quantitative accuracy and precision (RSD <2%)
Sensitivity Milligram rangeMilligram to microgram rangeNanogram to picogram rangeMicrogram to nanogram range
Sample Throughput High (automated, ~5-10 min/sample)Moderate (1D) to Low (2D)High (with LC)High (with autosampler)
Cost (Instrument) Low to ModerateHighHighModerate
Regulatory Standing Foundational; expected for NCE characterizationEssential for structural elucidationEssential for MW confirmation and impurity IDGold standard for purity testing and quality control
Key Strength Direct, cost-effective confirmation of elemental ratios.[1][11]Unambiguous structural determination.[12][13][14]Unparalleled sensitivity for trace analysis and MW.[15][16]Robust and reliable method for purity assessment.[17][18][19]
Key Weakness Provides no structural information; insensitive to isomers.Lower throughput; can be less sensitive than MS.Fragmentation can be complex; ionization variability.Requires a chromophore for UV detection.

Conclusion

The validation of elemental analysis for a new chemical entity such as 3-(2,3-Difluorophenyl)propan-1-ol is a critical, non-negotiable step in the drug development process. Adherence to a rigorous protocol grounded in ICH Q2(R1) guidelines ensures that the data generated is accurate, precise, and trustworthy.[7] While modern spectroscopic and chromatographic techniques like NMR, MS, and HPLC provide indispensable information on molecular structure and purity, they do not replace elemental analysis.[2][9] Instead, elemental analysis provides a fundamental, orthogonal confirmation of the empirical formula. It serves as a cost-effective, high-throughput tool that, when used within a comprehensive characterization strategy, provides a complete and defensible analytical data package for researchers, scientists, and regulatory bodies.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. Spectroscopy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Longdom Publishing. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Application of Mass Spectroscopy in Pharmaceutical and Biomedical Analysis. SciSpace. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. LECO Corporation. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]

  • Basic principles and tests of organic element analysis. Universal Lab. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. [Link]

  • Why HPLC is Essential for Accurate Drug Analysis. Axcend. [Link]

  • Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. [Link]

  • Nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. OMICS International. [Link]

  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Small molecule-NMR. University of Gothenburg. [Link]

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  • Element analysis. [Link]

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  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • ICH and USP Regulation for Elemental Impurities in Pharma. SPECTRO Analytical Instruments. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2,3-Difluorophenyl)propan-1-ol

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling o...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(2,3-Difluorophenyl)propan-1-ol, a compound of interest in modern research. While specific toxicological data for this compound is not extensively available, its structure—a fluorinated aromatic alcohol—necessitates a cautious and well-defined safety protocol. This document is structured to provide procedural, step-by-step guidance, ensuring that every protocol described is a self-validating system of safety.

Hazard Analysis: Understanding the Risks

Due to the absence of a specific Safety Data Sheet (SDS) for 3-(2,3-Difluorophenyl)propan-1-ol, a thorough hazard analysis must be conducted by extrapolating from analogous compounds. The primary structural alerts are the difluorophenyl group and the propanol chain.

  • Aromatic Alcohol Moiety : Similar to 3-phenyl-1-propanol, this compound is anticipated to be a skin and eye irritant.[1][2] Prolonged or repeated contact may cause dermatitis.

  • Fluorinated Aromatic Ring : The presence of fluorine atoms on the benzene ring increases the potential for toxicity. Fluorinated organic compounds can have unique metabolic pathways and toxicological profiles. For instance, the related compound 1,3-difluoro-2-propanol is known to be metabolized into toxic substances.[3] Upon combustion, fluorinated organic compounds may release highly toxic and corrosive hydrogen fluoride gas.[4][5]

Inferred Hazard Classification:

Hazard ClassAnticipated SeverityJustification
Skin Corrosion/IrritationCategory 2 (Irritant)Based on data for 3-phenyl-1-propanol.[1][2]
Serious Eye Damage/IrritationCategory 2A (Irritant)Based on data for 3-phenyl-1-propanol.[1][2]
Acute Toxicity (Oral, Dermal, Inhalation)Unknown, handle as Category 3Precautionary principle due to difluorophenyl group.
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.A common hazard for volatile organic compounds.
Hazardous Decomposition ProductsHydrogen Fluoride, Carbon Monoxide, Carbon DioxideExpected upon thermal decomposition of fluorinated organic compounds.[4][5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is essential to mitigate the identified risks. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[6]

Core PPE Requirements

The following PPE is mandatory for all handling of 3-(2,3-Difluorophenyl)propan-1-ol:

  • Eye and Face Protection : Chemical splash goggles are the minimum requirement.[7] When there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.[8]

  • Skin and Body Protection : A flame-resistant lab coat is required. For procedures with a high risk of splashing, a chemical-resistant apron over the lab coat is recommended.[9] Long pants and closed-toe shoes are mandatory.

  • Hand Protection : Due to the aromatic and alcoholic nature of the compound, double gloving is recommended. The inner glove should be a thin nitrile glove for dexterity, and the outer glove should be a thicker, chemical-resistant glove such as butyl rubber or Viton™.[9][10] Always inspect gloves for any signs of degradation or puncture before use.

Respiratory Protection

All handling of 3-(2,3-Difluorophenyl)propan-1-ol that could generate aerosols or vapors must be conducted in a certified chemical fume hood.[6] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A full-face respirator with organic vapor cartridges is the recommended choice.[9][11]

Operational and Disposal Plans

Standard Operating Procedure (SOP) for Handling

A clear and concise SOP is crucial for ensuring consistent and safe handling.

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Review SDS of Analogous Compounds prep2 Inspect Fume Hood and Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Measure in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Close and Seal Container handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste in Labeled Containers clean2->clean3

Caption: Standard Operating Procedure Workflow for Handling 3-(2,3-Difluorophenyl)propan-1-ol.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate : Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain : For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid. Do not use combustible materials.

  • Neutralize : Due to the potential for the formation of acidic byproducts, a neutralizing agent suitable for acidic compounds should be on hand, though direct application to the neat material is not advised without further information.

  • Collect : Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

Waste Disposal

All waste containing 3-(2,3-Difluorophenyl)propan-1-ol must be treated as hazardous waste.

  • Liquid Waste : Collect in a dedicated, labeled, and sealed container. The container should be compatible with halogenated organic compounds.

  • Solid Waste : Contaminated gloves, absorbent materials, and other solid waste should be collected in a separate, labeled container.

  • Disposal Method : Due to the presence of fluorine, incineration is a potential disposal method, as it can break down the strong carbon-fluorine bonds.[12][13] However, this must be done in a high-temperature incinerator equipped with scrubbers to handle the resulting hydrogen fluoride.[14] Alternatively, hazardous waste landfills or deep well injection may be used in accordance with local, state, and federal regulations.[12]

Emergency Procedures

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation exposure Exposure Event skin1 Remove Contaminated Clothing exposure->skin1 eye1 Flush with Water for 15 min exposure->eye1 inhal1 Move to Fresh Air exposure->inhal1 skin2 Wash with Soap and Water for 15 min skin1->skin2 skin3 Seek Medical Attention skin2->skin3 eye2 Remove Contact Lenses (if possible) eye1->eye2 eye3 Seek Immediate Medical Attention eye2->eye3 inhal2 Provide Oxygen if Breathing is Difficult inhal1->inhal2 inhal3 Seek Medical Attention inhal2->inhal3

Caption: Emergency Response Protocol for Exposure to 3-(2,3-Difluorophenyl)propan-1-ol.

Conclusion: A Culture of Safety

The responsible use of novel research chemicals like 3-(2,3-Difluorophenyl)propan-1-ol is predicated on a robust safety culture. By understanding the potential hazards, implementing rigorous PPE protocols, and adhering to detailed operational and disposal plans, researchers can mitigate risks and ensure a safe laboratory environment. This guide serves as a foundational document, and it is imperative that all personnel receive hands-on training and that these procedures are adapted to the specific context of their work.

References

  • Personal Protective Equipment Selection Guide. (2015, July 22). Retrieved from [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved from [Link]

  • Fluorine Safety. Purdue University. Retrieved from [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025, July 29). ACS Publications. Retrieved from [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. University of Wisconsin-Madison. Retrieved from [Link]

  • University of Rochester Hydrofluoric Acid Safe Handling Guidelines. University of Rochester. Retrieved from [Link]

  • How to Choose PPE for Chemical Work. Allan Chemical Corporation. Retrieved from [Link]

  • Section 6C: Protective Equipment. Princeton University. Retrieved from [Link]

  • Personal Protective Equipment. US EPA. Retrieved from [Link]

  • Polycyclic Aromatic Hydrocarbons. 3M. Retrieved from [Link]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. (2023, December 27). Retrieved from [Link]

  • The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote. PubMed. Retrieved from [Link]

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  • Material Safety Data Sheet - 3-Phenyl-1-propanol, 98%. Cole-Parmer. Retrieved from [Link]

  • Dispose of PTFE and PFAS. sustainability-lab. (2025, October 12). Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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